4,6-Dichloropyridazine-3-carboxylic acid
Overview
Description
4,6-Dichloropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.98 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyridazine-3-carboxylic acid consists of a pyridazine ring with two chlorine atoms and a carboxylic acid group . The exact structure can be represented by the SMILES string: OC(=O)C1=NN=C(Cl)C=C1Cl .Scientific Research Applications
Immunosuppressive Properties
4,6-Dichloropyridazine-3-carboxylic acid has demonstrated immunosuppressive effects. It inhibits the function of viruses by disrupting the production of proteins essential for cell division. This property makes it a potential candidate for antiviral drug development .
Synthesis of α-(Halohetaroyl)-2-azahetarylacetonitriles
Researchers have employed this compound in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles. These derivatives find applications in medicinal chemistry and drug discovery .
Other Synthetic Applications
Beyond the specific examples mentioned, 4,6-Dichloropyridazine-3-carboxylic acid serves as a versatile building block in organic synthesis. Chemists utilize it to create novel compounds with diverse properties .
Biological Studies
Scientists explore the interactions of this compound with biological systems. Its effects on cellular processes, enzymatic reactions, and metabolic pathways are subjects of interest .
Material Science
Researchers investigate the use of 4,6-Dichloropyridazine-3-carboxylic acid in materials science. Its reactivity and functional groups make it relevant for designing new materials or modifying existing ones .
Pharmaceutical Research
Given its unique structure, this compound may have untapped potential in pharmaceutical research. Scientists continue to explore its pharmacological properties and evaluate its suitability for drug development .
Future Directions
4,6-Dichloropyridazine-3-carboxylic acid, as a building block, has potential applications in various fields of research . A related compound, Ethyl 4,6-Dichloropyridazine-3-carboxylate, is used in the preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition , suggesting potential applications in pharmaceutical research.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles , which suggests potential interactions with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division .
Biochemical Pathways
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division . This suggests that it may interfere with protein synthesis pathways.
Result of Action
It’s known that similar compounds can inhibit the function of viruses by inhibiting the production of proteins vital for cell division . This suggests that it may have antiviral properties.
Action Environment
It’s known that similar compounds are stable under inert atmosphere and at temperatures between 2-8°c .
properties
IUPAC Name |
4,6-dichloropyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)8-9-4(2)5(10)11/h1H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHNQEXUXBNNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyridazine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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